Cas no 1823476-50-1 ((1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol)

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol is a chiral building block widely used in asymmetric synthesis and pharmaceutical research. The compound features a Boc-protected amino group and a 4-nitrophenyl substituent, providing versatility in further functionalization. Its stereochemically defined (1R,2R) configuration ensures high enantioselectivity in reactions, making it valuable for constructing complex molecular architectures. The nitro group offers additional reactivity for reduction or substitution, while the diol moiety enables selective derivatization. This compound is particularly useful in the synthesis of biologically active molecules, where precise stereocontrol is critical. Its stability under standard conditions and compatibility with common protecting group strategies enhance its utility in multi-step synthetic routes.
(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol structure
1823476-50-1 structure
商品名:(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol
CAS番号:1823476-50-1
MF:C14H20N2O6
メガワット:312.318404197693
CID:5905286
PubChem ID:23513368

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol 化学的及び物理的性質

名前と識別子

    • (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol
    • FT-0772191
    • TERT-BUTYL N-[1,3-DIHYDROXY-1-(4-NITROPHENYL)PROPAN-2-YL]CARBAMATE
    • EN300-12646137
    • 1823476-50-1
    • インチ: 1S/C14H20N2O6/c1-14(2,3)22-13(19)15-11(8-17)12(18)9-4-6-10(7-5-9)16(20)21/h4-7,11-12,17-18H,8H2,1-3H3,(H,15,19)
    • InChIKey: VQYVJTCEEOYKHE-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CO)C(C1C=CC(=CC=1)[N+](=O)[O-])O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 312.13213636g/mol
  • どういたいしつりょう: 312.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12646137-10.0g
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
10g
$1654.0 2023-05-25
Enamine
EN300-12646137-2.5g
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
2.5g
$754.0 2023-05-25
Enamine
EN300-12646137-50mg
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
50mg
$323.0 2023-10-02
Enamine
EN300-12646137-10000mg
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
10000mg
$1654.0 2023-10-02
Enamine
EN300-12646137-5.0g
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
5g
$1115.0 2023-05-25
Enamine
EN300-12646137-0.5g
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
0.5g
$370.0 2023-05-25
Enamine
EN300-12646137-0.25g
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
0.25g
$354.0 2023-05-25
Enamine
EN300-12646137-1.0g
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
1g
$385.0 2023-05-25
Enamine
EN300-12646137-500mg
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
500mg
$370.0 2023-10-02
Enamine
EN300-12646137-100mg
tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
1823476-50-1
100mg
$339.0 2023-10-02

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol 関連文献

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediolに関する追加情報

Introduction to (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS No. 1823476-50-1)

The compound (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol, identified by its CAS number 1823476-50-1, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to a class of chiral auxiliaries and building blocks that are widely utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the N-Boc (tert-butoxycarbonyl) group and the stereogenic centers at the 1 and 2 positions makes this compound particularly valuable for asymmetric synthesis, where precise control over stereochemistry is essential.

In recent years, there has been a growing interest in the development of enantioselective synthetic methods, driven by the need for more effective and selective drugs. The stereochemistry of a molecule can dramatically influence its biological activity, making the choice of appropriate chiral auxiliaries and ligands crucial. The compound (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol has been extensively studied for its potential applications in such syntheses. Its unique structural features make it an excellent candidate for constructing complex molecules with high enantiomeric purity.

The N-Boc protecting group is particularly important in this context, as it not only protects the amine function during synthetic transformations but also allows for selective deprotection under mild conditions. This feature is highly valuable in multi-step syntheses where different functional groups need to be selectively modified. The 4-nitrophenyl moiety adds another layer of functionality to the molecule, which can be exploited for further derivatization and diversification of the scaffold. This makes (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol a versatile building block for medicinal chemists.

Recent studies have highlighted the importance of chiral auxiliaries in asymmetric synthesis. These auxiliaries often facilitate the formation of enantiomerically pure products through stereoselective reactions. The compound (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol has been employed in various synthetic protocols to achieve high yields and enantiomeric excesses in the formation of complex cyclic structures. For instance, it has been used in the synthesis of β-lactam derivatives, which are known for their biological activity as antibiotics. The ability to construct such heterocyclic frameworks with high precision is a testament to the utility of this compound.

The pharmaceutical industry has seen significant advancements in the development of new drugs over the past decade. Many of these advancements are attributed to the use of sophisticated synthetic methodologies that allow for the efficient construction of complex molecular architectures. The compound (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol plays a crucial role in these efforts by providing a reliable and versatile building block for drug discovery programs. Its structural features make it an ideal candidate for generating novel pharmacophores that can interact with biological targets in a specific manner.

In addition to its applications in drug synthesis, this compound has also been explored in other areas of chemical research. For example, it has been used as a precursor in the synthesis of polymers and materials with unique properties. The ability to introduce chiral centers into these materials can lead to novel functionalities that are not possible with achiral precursors. This underscores the broad utility of chiral auxiliaries like (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

The synthesis of complex molecules often involves multiple steps, each requiring careful optimization to achieve high yields and purity. The use of protecting groups is a common strategy to ensure that functional groups do not react unintentionally during these transformations. The N-Boc group on this compound provides an excellent example of such a protective strategy. It allows for selective modification of other functional groups while maintaining stability under various reaction conditions. This makes it an invaluable tool for synthetic chemists.

The 4-nitrophenyl group is another important feature of this compound that contributes to its versatility. Nitroaromatic compounds are known for their diverse biological activities and have been widely studied as potential therapeutic agents. The presence of this group on the scaffold provides opportunities for further functionalization and derivatization, allowing chemists to explore new chemical space and discover novel bioactive molecules.

In conclusion, (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS No. 1823476-50-1) is a highly valuable compound in chemical research and pharmaceutical development. Its unique structural features make it an excellent building block for constructing complex molecules with high enantiomeric purity. The presence of protecting groups like N-Boc and functional groups like 4-nitrophenyl adds further versatility to its applications in asymmetric synthesis and drug discovery programs.

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